

4-tert-Butyl-2-nitroaniline: A Technical Guide to Safety and Hazards

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Compound of Interest

Compound Name: **4-tert-Butyl-2-nitroaniline**

Cat. No.: **B188902**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and hazard information for **4-tert-Butyl-2-nitroaniline** (CAS No. 6310-19-6). The information is compiled from various safety data sheets and toxicological databases, offering a comprehensive resource for professionals handling this chemical. Due to the limited availability of specific experimental data for this compound, a read-across approach from structurally similar nitroaniline compounds has been employed for certain endpoints. This should be considered when interpreting the data.

Chemical and Physical Properties

4-tert-Butyl-2-nitroaniline is a yellow to orange crystalline solid.^[1] Its chemical structure consists of an aniline ring substituted with a tert-butyl group at the 4-position and a nitro group at the 2-position.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₂	[2]
Molecular Weight	194.23 g/mol	
Appearance	Yellow to Orange to Red Powder or Crystals	[1]
Melting Point	101-104 °C	[1]
Boiling Point	302.8 °C at 760 mmHg	[1]
CAS Number	6310-19-6	[3]

Hazard Identification and GHS Classification

4-tert-Butyl-2-nitroaniline is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity and irritation potential.

GHS Classification Summary

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Acute Toxicity, Dermal	Category 4	H312: Harmful in contact with skin
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2	H319: Causes serious eye irritation
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled
Specific Target Organ Toxicity (Repeated Exposure)	Category 2	H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Long-term Hazard	Category 3	H412: Harmful to aquatic life with long lasting effects

Signal Word: Warning

Hazard Pictograms:

-  alt text
-  alt text

Toxicological Data

The toxicological profile of **4-tert-Butyl-2-nitroaniline** indicates potential for harm upon acute exposure. Absorption into the body can lead to the formation of methemoglobin, which impairs the blood's ability to carry oxygen, causing cyanosis (a bluish discoloration of the skin and mucous membranes).[4][5] Onset of these symptoms may be delayed for 2 to 4 hours or longer.[4][5]

Quantitative Toxicity Data (Read-across and available data)

Endpoint	Species	Route	Value	Classification	Source
Acute Oral Toxicity (LD50)	Rat	Oral	300 - 2000 mg/kg (estimated)	Harmful if swallowed	[3] [6]
Acute Dermal Toxicity (LD50)	Rabbit	Dermal	1000 - 2000 mg/kg (estimated)	Harmful in contact with skin	[3] [6]
Acute Inhalation Toxicity (LC50)	Rat	Inhalation	1 - 5 mg/L (estimated for dusts/mists)	Harmful if inhaled	[3] [6]
Skin Irritation	Rabbit	Dermal	Irritant	Causes skin irritation	
Eye Irritation	Rabbit	Ocular	Irritant	Causes serious eye irritation	
Skin Sensitization	-	-	No data available	-	-
Mutagenicity (Ames Test)	S. typhimurium	In vitro	Likely positive (with metabolic activation)	Suspected mutagen	[7]
Ecotoxicity (LC50, 48h)	Daphnia magna	Aquatic	> 10 - 100 mg/L (estimated)	Harmful to aquatic life	[8]

Note: Values marked as "estimated" are based on the GHS classification and read-across from similar nitroaniline compounds due to the absence of specific data for **4-tert-Butyl-2-nitroaniline**.

Experimental Protocols

The following are detailed methodologies for key toxicological assessments, based on standard OECD guidelines. These protocols provide a framework for the experimental generation of safety data for **4-tert-Butyl-2-nitroaniline**.

Acute Oral Toxicity (OECD 423)

Objective: To determine the acute oral toxicity of **4-tert-Butyl-2-nitroaniline**.

Methodology:

- Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant females are typically used.
- Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, with fasting overnight before dosing.
- Dose Administration: The test substance is administered as a single oral dose by gavage. The starting dose is selected from one of the fixed levels (e.g., 300 mg/kg) based on available information.
- Procedure: A stepwise procedure is used, with three animals per step. The outcome of the first step determines the next step (stop testing, use the same dose, or use a higher or lower dose).
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- Pathology: A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Toxicity (OECD 402)

Objective: To determine the acute dermal toxicity of **4-tert-Butyl-2-nitroaniline**.

Methodology:

- Test Animals: Healthy, young adult rabbits (e.g., New Zealand White) or rats with intact skin are used.

- Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.
- Dose Administration: The test substance is applied uniformly over an area of at least 10% of the total body surface area. The application site is covered with a porous gauze dressing and non-irritating tape.
- Exposure: The exposure period is 24 hours.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and skin reactions at the application site for at least 14 days. Body weights are recorded weekly.
- Pathology: A gross necropsy is performed on all animals at the end of the study.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

Objective: To assess the skin irritation potential of **4-tert-Butyl-2-nitroaniline** using an in vitro model.

Methodology:

- Test System: A commercially available reconstructed human epidermis (RhE) model is used.
- Procedure:
 - The test substance is applied topically to the RhE tissue.
 - After a defined exposure period, the substance is removed by rinsing.
 - The viability of the tissue is then assessed using a cell viability assay (e.g., MTT assay).
- Data Analysis: The reduction in cell viability caused by the test substance is compared to the negative control. A reduction in viability below a certain threshold (typically 50%) indicates that the substance is an irritant.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Objective: To evaluate the potential of **4-tert-Butyl-2-nitroaniline** to induce chromosomal damage.

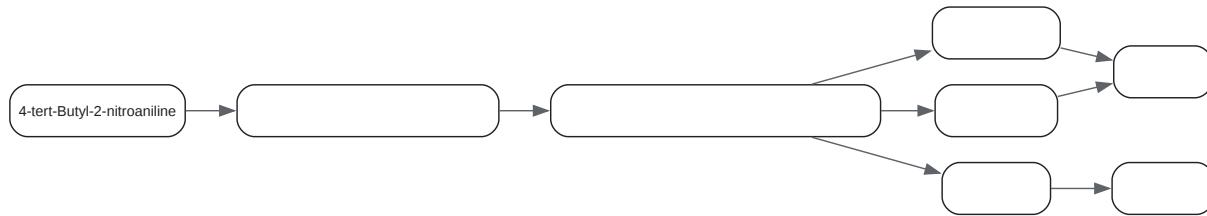
Methodology:

- Test System: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells) is used.
- Procedure:
 - Cell cultures are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix).
 - After the treatment period, the cells are cultured for a period sufficient to allow for chromosome or spindle damage to lead to the formation of micronuclei in interphase cells.
 - Cells are harvested, stained, and the frequency of micronucleated cells is determined.
- Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result for genotoxicity.

Signaling Pathways and Experimental Workflows

Putative Toxicological Signaling Pathway

Nitroaromatic compounds like **4-tert-Butyl-2-nitroaniline** can undergo metabolic activation, leading to the formation of reactive intermediates that can cause cellular damage. The nitro group can be reduced to nitroso and hydroxylamine derivatives, which are capable of binding to cellular macromolecules such as DNA and proteins. This can lead to genotoxicity and cytotoxicity. Furthermore, the formation of these reactive species can induce oxidative stress within the cell.

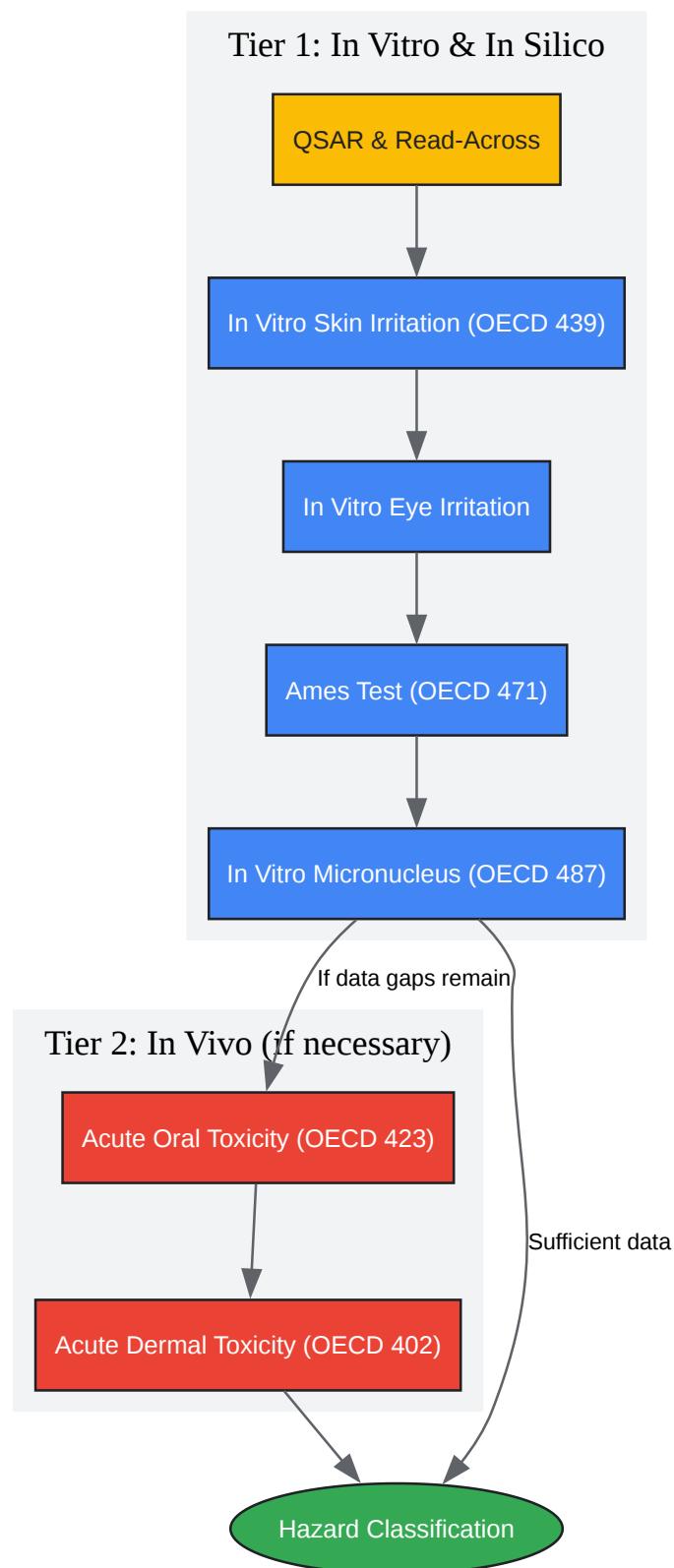


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Caption: Putative metabolic activation and toxicity pathway of **4-tert-Butyl-2-nitroaniline**.

Experimental Workflow for Hazard Assessment

A tiered approach is recommended for the hazard assessment of **4-tert-Butyl-2-nitroaniline**, starting with in vitro methods to minimize animal testing.



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Caption: Tiered experimental workflow for the hazard assessment of **4-tert-Butyl-2-nitroaniline**.

Handling and Storage

Precautions for Safe Handling:

- Avoid all personal contact, including inhalation.[[3](#)]
- Wear protective gloves, protective clothing, and eye/face protection.
- Use only outdoors or in a well-ventilated area.
- Do not eat, drink, or smoke when using this product.
- Wash hands thoroughly after handling.

Conditions for Safe Storage:

- Store in a well-ventilated place. Keep container tightly closed.[[4](#)]
- Store locked up.[[4](#)]
- Recommended storage temperature is 2-8°C, protected from light and in an inert atmosphere.[[1](#)]

Accidental Release Measures

Personal Precautions:

- Clear the area of personnel and move upwind.
- Wear breathing apparatus and protective gloves.
- Avoid contact with skin and eyes.

Environmental Precautions:

- Prevent spillage from entering drains or water courses.

Methods for Cleaning Up:

- Use dry clean-up procedures and avoid generating dust.
- Collect recoverable product into labeled containers for recycling.
- Contain spills with sand, earth, or vermiculite.
- Wash the area and prevent runoff into drains.[\[3\]](#)

Conclusion

4-tert-Butyl-2-nitroaniline is a chemical that requires careful handling due to its acute toxicity, irritation potential, and suspected mutagenicity. The information provided in this guide, including the summarized toxicological data and detailed experimental protocols, is intended to support safe laboratory practices and comprehensive hazard assessment. Given the reliance on read-across for some endpoints, further experimental validation for this specific compound is recommended to refine the risk assessment. Researchers and drug development professionals should adhere to the recommended safety precautions and handling procedures to minimize exposure and ensure a safe working environment.

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